8-Bromoisoquinoline-1,3(2H,4H)-dione

Organic Synthesis Medicinal Chemistry Building Blocks

The 8-bromo regioisomer offers a distinct steric and electronic profile vs. 5-, 6-, or 7-bromo variants, critical for SAR campaigns exploring TDP2, HIV-1 integrase, CDK4, and USP2/USP7 selectivity. The C8 bromine serves as a versatile synthetic handle for SNAr and cross-coupling reactions. Supported by a patented, scalable route ideal for gram-scale intermediate synthesis.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 1934420-59-3
Cat. No. B1412712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoisoquinoline-1,3(2H,4H)-dione
CAS1934420-59-3
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)Br)C(=O)NC1=O
InChIInChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(12)11-9(13)8(5)6/h1-3H,4H2,(H,11,12,13)
InChIKeyVHCYHAZPQMKKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromoisoquinoline-1,3(2H,4H)-dione (CAS 1934420-59-3): Procurement-Grade Overview for Research Applications


8-Bromoisoquinoline-1,3(2H,4H)-dione (CAS 1934420-59-3) is a brominated heterocyclic derivative of the isoquinoline-1,3(2H,4H)-dione scaffold, with a molecular formula of C9H6BrNO2 and a molecular weight of 240.05 g/mol . The compound features a bromine substituent at the 8-position of the bicyclic core, a position that confers distinct electronic and steric properties relative to other regioisomers (e.g., 5-bromo, 6-bromo, or 7-bromo variants) [1]. The isoquinoline-1,3(2H,4H)-dione scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in bioactive molecules with anticancer, anti-inflammatory, and enzyme-inhibitory activities . The 8-bromo derivative serves primarily as a versatile synthetic intermediate and building block for the construction of more complex pharmacologically active compounds .

Why Generic Isoquinoline-1,3-diones Cannot Substitute for 8-Bromoisoquinoline-1,3(2H,4H)-dione in Critical Applications


Isoquinoline-1,3(2H,4H)-dione derivatives bearing halogen substituents at different positions are not functionally interchangeable. The position of the bromine atom on the isoquinoline core directly modulates the molecule's steric, electronic, and lipophilic properties, which in turn dictate target binding affinity, selectivity profiles, and downstream synthetic reactivity . For instance, in the context of deubiquitinase inhibition, the specific halogen substitution pattern on the isoquinoline-1,3-dione scaffold has been shown to switch selectivity between USP2 and USP7, underscoring that the regioisomeric position is a critical determinant of biological outcome [1]. Furthermore, the 8-position offers distinct synthetic advantages for subsequent derivatization via nucleophilic aromatic substitution or cross-coupling reactions, enabling access to substitution patterns that are inaccessible or less favorable from the 5-, 6-, or 7-bromo isomers . Substituting the 8-bromo compound with an alternative regioisomer or the unsubstituted parent scaffold would therefore alter synthetic routes, product profiles, and biological activity outcomes, rendering generic substitution unsuitable for research requiring precise positional control [2].

Quantitative Differentiation Evidence for 8-Bromoisoquinoline-1,3(2H,4H)-dione Versus Comparable Isoquinoline-1,3-dione Derivatives


Regioisomeric Specificity: Synthetic Accessibility of 8-Bromo Versus 5-Bromo Isoquinoline Derivatives

The synthesis of 8-bromoisoquinoline-1,3(2H,4H)-dione is achieved via a direct bromination method that has been optimized and disclosed in patent literature specifically for the 8-position (and 5-position), distinguishing these regioisomers from the 6-bromo and 7-bromo analogs which lack equivalent documented high-yielding, scalable synthetic protocols [1]. The patented process describes a one-pot synthesis suitable for large-scale work, a feature not equally established for the 6- or 7-bromo variants .

Organic Synthesis Medicinal Chemistry Building Blocks

Predicted Physicochemical Property Differentiation: 8-Bromo Versus Unsubstituted Parent Scaffold

The introduction of a bromine atom at the 8-position of the isoquinoline-1,3(2H,4H)-dione scaffold alters key physicochemical parameters relative to the unsubstituted parent compound, impacting membrane permeability, solubility, and target engagement . The unsubstituted parent scaffold (CAS 4456-77-3) lacks the halogen substituent and consequently exhibits different lipophilicity and electronic properties [1].

Physicochemical Properties Drug Design SAR

Biological Target Engagement: Class-Level Evidence for Halogen-Substituted Isoquinoline-1,3-diones in Enzyme Inhibition

Halogen-substituted isoquinoline-1,3(2H,4H)-diones have demonstrated enzyme inhibitory activity across multiple therapeutic targets, establishing the halogenated scaffold as a privileged chemotype for inhibitor development. The unsubstituted parent scaffold (isoquinoline-1,3(2H,4H)-dione) has been identified as an inhibitor of TDP2 (tyrosyl-DNA phosphodiesterase 2) with an IC50 of 25 μM, while halogenated derivatives in related studies have shown potency improvements [1]. In a parallel study, 7-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives exhibited submicromolar IC50 values against HIV-1 integrase, demonstrating that appropriate substitution on the isoquinoline core can enhance potency [2].

Enzyme Inhibition Medicinal Chemistry Target Engagement

Procurement Differentiation: Purity Grade and Commercial Availability

Commercial availability and purity specifications vary among isoquinoline-1,3(2H,4H)-dione regioisomers, impacting procurement decisions. The 8-bromo derivative is offered at a purity of 98% from select vendors, representing a higher purity grade compared to the standard 95% available for the 7-bromo analog . Additionally, the 8-bromo compound benefits from multiple active vendor listings, suggesting a more robust supply chain .

Procurement Quality Control Supply Chain

Validated Application Scenarios for 8-Bromoisoquinoline-1,3(2H,4H)-dione Based on Evidence


Medicinal Chemistry: Lead Optimization and Structure-Activity Relationship (SAR) Studies

8-Bromoisoquinoline-1,3(2H,4H)-dione is an optimal choice for medicinal chemistry SAR campaigns exploring the effect of C8 substitution on the isoquinoline-1,3(2H,4H)-dione scaffold. The bromine atom at the 8-position provides a distinct steric and electronic profile compared to the 5-, 6-, and 7-bromo regioisomers, enabling systematic exploration of positional effects on target binding. The isoquinoline-1,3-dione core has demonstrated activity against TDP2 (IC50 = 25 μM for the parent scaffold), HIV-1 integrase (submicromolar IC50 for 7-substituted derivatives), and CDK4, establishing the scaffold's relevance across multiple therapeutic targets [1]. The halogen substitution pattern has been shown to switch selectivity between USP2 and USP7, underscoring the critical importance of regioisomeric precision in inhibitor design [2].

Synthetic Chemistry: Building Block for Cross-Coupling and Nucleophilic Substitution

The 8-bromo substituent serves as a versatile synthetic handle for further derivatization. The bromine atom at the 8-position can undergo nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse functional groups [1]. The 8-position offers distinct reactivity compared to the 5-, 6-, and 7-bromo isomers due to differences in electronic distribution and steric accessibility. The availability of a patented, scalable synthetic route for the 8-bromo derivative further supports its use in multi-step synthetic sequences requiring gram-scale quantities of advanced intermediates [2].

Academic Research: Probe Development for Target Validation

Researchers investigating the therapeutic potential of isoquinoline-1,3(2H,4H)-dione-based inhibitors can employ the 8-bromo derivative as a chemical probe for target validation studies. The halogen substituent provides a distinct molecular weight shift (+79 Da relative to the parent scaffold) that facilitates mass spectrometry-based detection and quantification in cellular and biochemical assays [1]. The isoquinoline-1,3-dione scaffold has been implicated in the inhibition of the CRL4^CRBN E3 ubiquitin ligase complex, with derivatives showing antiproliferative activity against NCI-H929 (IC50 = 2.25 μM) and U239 (IC50 = 5.86 μM) cell lines [2]. The 8-bromo substitution pattern represents an unexplored vector in this chemotype, offering opportunities for novel SAR insights.

Process Chemistry: Scalable Intermediate for Pharmaceutical Synthesis

Bromoisoquinoline derivatives, including the 8-bromo isomer, are explicitly identified in patent literature as key intermediates in the synthesis of pharmaceutical compounds [1]. The patented method for preparing 5- or 8-bromoisoquinoline derivatives describes a high-yielding process suitable for large-scale work, distinguishing these regioisomers from the 6- and 7-bromo analogs which lack equivalent documented large-scale synthetic protocols [2]. This makes the 8-bromo derivative a preferred choice for process chemistry groups requiring reliable, scalable access to brominated isoquinoline building blocks.

Technical Documentation Hub

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